3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4/c18-14-3-1-12(2-4-14)15-11-21-22-16(7-10-20-17(15)22)13-5-8-19-9-6-13/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYISQSLNPJNSPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3N=CC=C(N3N=C2)C4=CC=NC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of 4-chlorobenzaldehyde with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions with a solvent such as ethanol or methanol. The resulting intermediate is then cyclized using hydrazine hydrate to form the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl ring, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Biological Activities
The compound has shown promise in several biological contexts:
- Anticancer Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. Specifically, 3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine has been investigated for its potential to inhibit tumor growth by targeting FLT3 and EGFR .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways is under investigation, suggesting potential applications in treating inflammatory diseases .
- Antimicrobial Effects : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further research in treating infections .
Synthetic Routes
The synthesis of 3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine typically involves cyclocondensation reactions. A common method includes:
- Condensation Reaction : Reacting 4-chlorobenzaldehyde with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst under reflux conditions using solvents like ethanol or methanol.
- Cyclization : The resulting intermediate is cyclized using hydrazine hydrate to form the pyrazolo[1,5-a]pyrimidine core .
Case Study 1: Anticancer Research
A study published in Medicinal Chemistry explored the efficacy of various pyrazolo[1,5-a]pyrimidine derivatives, including 3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine. The results indicated significant inhibition of cancer cell lines expressing FLT3 mutations, suggesting its potential as a targeted therapy for specific cancer types .
Case Study 2: Anti-inflammatory Applications
In another study focusing on inflammatory diseases, researchers evaluated the anti-inflammatory effects of the compound in vitro. The findings revealed that it could effectively reduce pro-inflammatory cytokines in human cell lines, indicating its potential utility in treating conditions such as rheumatoid arthritis .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(Phenyl)-7-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine | Phenyl group at position 3 | Anticancer activity |
| 3-(Methylphenyl)-7-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine | Methylphenyl group at position 3 | Antitrypanosomal activity |
| 3-(Trifluoromethylphenyl)-7-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine | Trifluoromethyl group at position 3 | Potential enzyme inhibition |
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby blocking the downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Selected Pyrazolo[1,5-a]pyrimidines
Key Observations:
Substituent Impact on Bioactivity: The 4-chlorophenyl group at position 3 or 7 is recurrent in active compounds. For example, derivative 12b (N-(4-ClPh) at position 7) exhibits potent antioxidant (TAC: 31.27 mg gallic acid/g) and anticancer activity (IC50: 40.54 mg/mL against A549 cells) .
Synthetic Yields and Methods :
- Derivatives like 6i (3-pyridinyl, 5-substituted) are synthesized in high yields (91%) via silicon-gel chromatography , suggesting feasibility for the target compound’s synthesis.
Research Findings and Trends
Anticancer Activity
- Derivative 9 (7-(4-ClPh)) shows moderate antitumor activity (IC50: 63.2 µM against MCF-7), while 12b demonstrates stronger cytotoxicity (IC50: 29.77 mg/mL against Caco-2 colon cancer) . The target compound’s 4-pyridinyl group may enhance interactions with kinase ATP-binding pockets, akin to GDC-0941 analogs .
Kinase Inhibition
- Substitutions at position 7 significantly influence kinase inhibition. For example, cyclization of the primary amide in pyrazolo[1,5-a]pyrimidines increased PDE4 inhibition potency 200-fold . The 4-pyridinyl group in the target compound may similarly optimize isoform selectivity (e.g., PI3Kδ over PI3Kγ) .
Antioxidant and Anti-diabetic Effects
- 12b ’s 4-chlorophenyl group correlates with high anti-diabetic activity (α-amylase and α-glucosidase inhibition) and antioxidant capacity (DPPH IC50: 18.33 mg/mL) . The target compound’s pyridinyl group could further enhance radical scavenging via π-π interactions.
Biological Activity
3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activities
This compound is primarily recognized for its anticancer , anti-inflammatory , and antimicrobial properties. Its structure allows it to interact with various molecular targets, making it a candidate for therapeutic applications.
Anticancer Activity
Research indicates that 3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine exhibits significant anticancer effects by targeting specific kinases involved in cell proliferation and survival. The compound has been shown to inhibit the activity of the FLT3 (FMS-like tyrosine kinase 3) and EGFR (Epidermal Growth Factor Receptor) , leading to apoptosis in cancer cells.
- Mechanism of Action : The compound binds to the ATP-binding site of these kinases, blocking their activity and interrupting downstream signaling pathways that promote cancer cell growth. This interaction results in cell cycle arrest and increased apoptosis rates in various cancer cell lines.
- Case Studies : In vitro studies have demonstrated that the compound induces apoptosis in human cancer cell lines such as MCF-7 and HCT-116. For instance, one study reported a total apoptosis rate of 42.19% in HeLa cells when treated with related pyrazolo compounds, indicating a strong potential for further development in cancer therapy .
Anti-inflammatory Activity
The compound also demonstrates notable anti-inflammatory properties. It has been evaluated for its ability to inhibit inflammatory responses in various models.
- Inhibition Rates : In experimental models, compounds derived from similar structures exhibited inhibition rates comparable to standard anti-inflammatory drugs like indomethacin. For example, certain derivatives showed up to 43% inhibition after 4 hours of treatment .
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of 3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine has been explored through predictive kinetic studies. These studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which are crucial for its development as a therapeutic agent.
Safety Studies
Preliminary safety assessments have shown that this compound exhibits good safety profiles on normal cell lines, suggesting a potential for selective targeting of cancer cells without significant toxicity to healthy tissues .
Comparison with Related Compounds
3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine is structurally related to other pyrazolo compounds but stands out due to its specific interactions with kinases.
| Compound Name | Unique Features |
|---|---|
| 3-(4-Fluorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine | Similar structure but different halogen substituent |
| 3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[3,4-d]pyrimidine | Different biological activity profile |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine?
- Answer : The compound is synthesized via condensation reactions between substituted pyrazole amines and β-diketones or enaminones. For example, pyrazolo[1,5-a]pyrimidines are often prepared by heating 4-substituted-1H-pyrazol-5-amine derivatives with trifluoromethyl-containing diketones at 433–438 K, followed by recrystallization (e.g., ethanol/acetone mixtures) to obtain pure crystals . Key steps include solvent selection (e.g., DMF for solubility) and purification via silica gel chromatography or recrystallization.
Q. How is the structural identity of this compound confirmed experimentally?
- Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is used to verify substituent positions and purity. For crystallographic confirmation, single-crystal X-ray diffraction (SCXRD) provides bond lengths, angles, and packing arrangements. For example, SCXRD data for analogous compounds reveal monoclinic or orthorhombic crystal systems with Z-values of 4–8, and R factors < 0.055 .
Q. What in vivo models are suitable for evaluating its biological activity?
- Answer : Rodent models (e.g., carrageenan-induced paw edema or acetic acid writhing tests) are used to assess analgesic and anti-inflammatory activity. Analgesic efficacy is benchmarked against reference drugs like indomethacin, with activity correlated to substituent electronegativity (e.g., bromine or sulfonyl groups enhance potency) .
Advanced Research Questions
Q. How do structural modifications at the 3- and 7-positions influence kinase inhibition or antitumor activity?
- Answer : Structure-activity relationship (SAR) studies show that:
- 3-position : Electron-withdrawing groups (e.g., Cl, Br) enhance kinase binding via hydrophobic interactions.
- 7-position : Aryl groups (e.g., 4-pyridinyl) improve selectivity for targets like AMP-activated protein kinase (AMPK) or bone morphogenetic protein (BMP) receptors .
For example, Dorsomorphin (a structural analog) inhibits AMPK by coordinating with the ATP-binding pocket via its pyridinyl and piperidinyl groups .
Q. What analytical strategies resolve contradictions in reported biological activity data across studies?
- Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or compound purity. Mitigation strategies include:
- Reproducibility checks : Validate results using orthogonal assays (e.g., enzymatic vs. cell-based).
- Structural validation : Confirm batch consistency via HPLC and mass spectrometry.
- Meta-analysis : Compare data across studies with standardized IC50 protocols .
Q. How does crystallographic data inform molecular docking or drug design?
- Answer : SCXRD data (e.g., bond angles, torsion angles) are used to refine docking models. For instance, the dihedral angle between the pyridinyl and chlorophenyl rings (e.g., 117.66° in related compounds) affects binding to hydrophobic pockets in kinases . Molecular dynamics simulations further optimize interactions with residues like Lys45 in AMPK .
Q. What methodologies optimize yield and purity during scale-up synthesis?
- Answer : Key approaches include:
- Solvent optimization : Use high-boiling solvents (e.g., DMF) for reflux reactions.
- Catalysis : Employ Pd catalysts for Suzuki cross-coupling to introduce aryl groups at the 7-position .
- Crystallization : Slow evaporation from ethanol/acetone (1:1) yields high-purity crystals (>99%) .
Q. How is the compound evaluated for antitumor efficacy in vitro?
- Answer : Cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., MCF-7, HepG2) are performed. IC50 values are compared to doxorubicin. For example, 7-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine derivatives show IC50 values of ~63 µM against MCF-7 cells . Mechanism studies include flow cytometry for apoptosis and Western blotting for caspase-3 activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
